molecular formula C7H9NOS B1305501 2-(2-Pyridylthio)ethan-1-ol CAS No. 77555-27-2

2-(2-Pyridylthio)ethan-1-ol

Cat. No.: B1305501
CAS No.: 77555-27-2
M. Wt: 155.22 g/mol
InChI Key: VKXCZEICJYQFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridylthio)ethan-1-ol is an organic compound with the molecular formula C7H9NOS It is characterized by the presence of a pyridine ring attached to a thioether and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Pyridylthio)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-mercaptopyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-mercaptopyridine and ethylene oxide.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Large-scale Reactors: Utilizing industrial reactors to handle larger quantities of reactants.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

2-(2-Pyridylthio)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethanol group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Various halides or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with substituted ethanol groups.

Scientific Research Applications

2-(2-Pyridylthio)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Pyridylthio)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-(2-Pyridylthio)ethan-1-ol can be compared with similar compounds such as:

    2-Mercaptopyridine: Lacks the ethanol group, making it less versatile in certain reactions.

    2-(2-Pyridylthio)ethanamine: Contains an amine group instead of an ethanol group, leading to different reactivity and applications.

    2-(2-Pyridylthio)ethanoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.

The uniqueness of this compound lies in its combination of a pyridine ring, thioether, and ethanol group, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

2-pyridin-2-ylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXCZEICJYQFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379283
Record name 2-(2-pyridylthio)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77555-27-2
Record name 2-(2-pyridylthio)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.